N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-22-13-6-2-3-7-14(13)25(20,21)18-12-17(19,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,18-19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXHHXSERAPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of N-(2-oxo-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide.
Reduction: Formation of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-aminobenzenesulfonamide.
Substitution: Formation of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(substituted)benzenesulfonamide.
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related sulfonamides, emphasizing substituent effects on physicochemical and biological properties:
Key Observations:
Substituent Impact on Bioactivity :
- Thiophene-containing derivatives (e.g., the target compound and ’s N-propyl analogue) may exhibit enhanced binding to hydrophobic enzyme pockets or receptors via π-π interactions .
- The 2-methoxy group in the target compound and ’s PI4KB inhibitor likely increases electron density, stabilizing interactions with catalytic residues in enzymes .
Solubility and Lipophilicity :
- The hydroxyethyl group in the target compound improves solubility compared to purely alkyl/aryl-substituted analogues (e.g., ) .
- Bulky substituents (e.g., benzyl in ) reduce solubility but may enhance membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely parallels ’s methods, involving nucleophilic substitution of benzenesulfonyl chloride with a di(thiophen-2-yl)ethanolamine intermediate, followed by purification via silica gel chromatography .
Structural Diversity and Target Specificity: ’s imidazo[1,2-b]pyridazine derivative demonstrates that heterocyclic extensions to the sulfonamide core can yield potent enzyme inhibitors (IC₅₀ < 10 nM) .
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It consists of a methoxybenzenesulfonamide backbone with a hydroxyethyl group substituted with two thiophene rings. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with a methoxybenzene sulfonamide structure have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays demonstrated that these compounds can effectively disrupt microtubule formation and block the cell cycle at the G2/M phase, leading to reduced cell proliferation in various cancer cell lines .
The mechanism of action for sulfonamide derivatives often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, some derivatives have been shown to inhibit lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. Inhibition of LOXs leads to decreased production of bioactive eicosanoids, thereby reducing tumor growth and metastasis .
Case Studies
- In Vitro Studies : A derivative similar to this compound was evaluated against the NCI 60 human tumor cell line panel. The compound exhibited significant cytotoxicity with a GI50 value in the nanomolar range, indicating potent anticancer activity .
- In Vivo Studies : In a mouse model of melanoma (B16F10 xenograft), compounds with similar structures demonstrated strong antitumor effects at low doses without significant toxicity. These studies suggest that such compounds could serve as effective therapeutic agents in cancer treatment .
- Selectivity and Safety : The selectivity of these compounds towards cancer cells over normal cells is crucial for their therapeutic application. Studies indicate that modifications in the chemical structure can enhance selectivity while minimizing side effects associated with conventional chemotherapeutics .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
- Absorption : The presence of methoxy and hydroxyl groups may enhance solubility and absorption.
- Distribution : Lipophilicity due to thiophene rings may influence tissue distribution.
- Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound.
- Excretion : Understanding renal clearance is crucial for assessing potential toxicity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation reactions, using solvents like dichloromethane or dimethylformamide (DMF) under inert atmospheres .
- Step 2 : Sulfonamide coupling using 2-methoxybenzenesulfonyl chloride, catalyzed by triethylamine to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity confirmed by HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly distinguishing thiophene ring protons (δ 6.8–7.2 ppm) and the sulfonamide NH proton (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 438.08 for CHNOS) .
- X-ray Crystallography : SHELX software (if crystals are obtainable) resolves bond angles and torsional strain in the hydroxyethyl-thiophene moiety .
Q. How do solvent polarity and temperature influence reaction yields during synthesis?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling, while temperatures >80°C risk thiophene ring decomposition. Yield optimization requires balancing these factors, with typical yields ranging 60–75% .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy (-1.8 eV), enhancing electrophilicity at the sulfonamide group .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, critical for understanding bioavailability .
Q. How can structural modifications resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging 8–32 µg/mL) may arise from substituent effects. Replacing the methoxy group with electron-withdrawing groups (e.g., -NO) improves binding to bacterial dihydropteroate synthase, validated via isothermal titration calorimetry (ITC) .
- Orthogonal Assays : Combine enzyme inhibition assays with cellular uptake studies (e.g., fluorescence microscopy) to distinguish intrinsic activity from bioavailability limitations .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Enzyme Inhibition : The sulfonamide group chelates Zn in carbonic anhydrase isoforms (e.g., CA-IX), confirmed via X-ray crystallography and inhibition constants (K = 12 nM) .
- Receptor Binding : Thiophene rings engage in π-π stacking with hydrophobic pockets in kinase targets (e.g., EGFR), as shown by molecular docking and surface plasmon resonance (SPR) .
Q. How do crystallographic data inform polymorphism or stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
